molecular formula C10H19N3O3S B14887053 4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one

4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one

Cat. No.: B14887053
M. Wt: 261.34 g/mol
InChI Key: MNVGDCHICKVBHQ-UHFFFAOYSA-N
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Description

4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one is an organic compound with a complex structure that includes a piperazine ring substituted with a sulfonyl group and a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the sulfonyl group and the methylpiperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Methylpiperidin-1-yl)sulfonyl)aniline
  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • 2-((4-Methylpiperidin-1-yl)sulfonyl)benzenamine

Uniqueness

4-((3-Methylpiperidin-1-yl)sulfonyl)piperazin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H19N3O3S

Molecular Weight

261.34 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H19N3O3S/c1-9-3-2-5-12(7-9)17(15,16)13-6-4-11-10(14)8-13/h9H,2-8H2,1H3,(H,11,14)

InChI Key

MNVGDCHICKVBHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N2CCNC(=O)C2

Origin of Product

United States

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